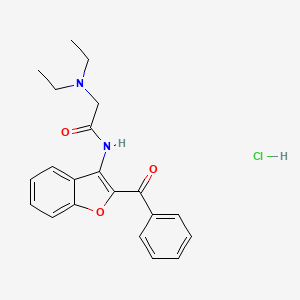
2-oxo-1,2-diphenylethyl 2-iodobenzoate
Overview
Description
2-oxo-1,2-diphenylethyl 2-iodobenzoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2-oxo-1,2-diphenylethyl group and a 2-iodobenzoate moiety. Its applications span across medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
The synthesis of 2-oxo-1,2-diphenylethyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with 2-oxo-1,2-diphenylethanol. The reaction is catalyzed by specific catalysts and conducted under controlled conditions to ensure high yield and purity. One method involves using Ru(bpy)32 as a catalyst, L-ascorbic acid as a reducing agent, and tripotassium phosphate as a base in an acetonitrile/water mixture under blue LED irradiation . This method ensures a high yield of the final product, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
2-oxo-1,2-diphenylethyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-iodoxybenzoic acid derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like L-ascorbic acid, and bases like tripotassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-1,2-diphenylethyl 2-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of radioiodinated esters and amides for adrenal imaging agents. These derivatives are crucial for potential tumor or organ imaging agents.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including N-hydroxypyridone derivatives with potential anti-ischemic stroke properties.
Industrial Applications: It is used in the production of cyclic hypervalent iodine compounds, which are efficient organocatalysts and reagents for various reactions.
Mechanism of Action
The mechanism of action of 2-oxo-1,2-diphenylethyl 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodo group. The iodo group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s structure allows it to interact with specific molecular targets, enhancing its utility in medicinal chemistry.
Comparison with Similar Compounds
2-oxo-1,2-diphenylethyl 2-iodobenzoate can be compared with other similar compounds such as:
2-iodobenzoic acid: A precursor in the synthesis of this compound, used in various oxidation reactions.
2-iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid, used as a strong oxidizing agent.
N-hydroxypyridone derivatives:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIIAFWEUPHXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3931911.png)
![3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931919.png)

![Methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3931928.png)
![1-{1-[1-(2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B3931930.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3931936.png)
![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)
![[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3931963.png)


![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)

